Pentacosyl docosanoate
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Overview
Description
Pentacosyl docosanoate is a long-chain ester compound, specifically a wax monoester. It is composed of a pentacosyl group (a 25-carbon chain) and a docosanoate group (a 22-carbon chain esterified with a carboxylic acid). This compound is classified under fatty acid esters and is known for its hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosyl docosanoate can be synthesized through the esterification of pentacosanol and docosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of docosenoic acid to produce docosanoic acid, followed by esterification with pentacosanol. The process may be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Pentacosyl docosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield pentacosanol and docosanoic acid.
Oxidation: The ester can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentacosanol and docosanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Pentacosyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its potential as a biomarker.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of pentacosyl docosanoate involves its interaction with lipid membranes. Due to its long hydrophobic chains, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can help in the controlled release of active ingredients .
Comparison with Similar Compounds
Similar Compounds
Pentacosane: A 25-carbon alkane.
Docosane: A 22-carbon alkane.
Behenyl alcohol: A 22-carbon alcohol.
Docosanoic acid: A 22-carbon carboxylic acid.
Uniqueness
Pentacosyl docosanoate is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its individual components. The ester bond makes it more hydrophobic and less reactive than its parent alcohol and acid, making it suitable for applications requiring stability and hydrophobicity .
Properties
CAS No. |
137732-44-6 |
---|---|
Molecular Formula |
C47H94O2 |
Molecular Weight |
691.2 g/mol |
IUPAC Name |
pentacosyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44-46-49-47(48)45-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 |
InChI Key |
HSXVHAPZNKZODX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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